molecular formula C5H3F4NO B13798608 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole

4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole

Cat. No.: B13798608
M. Wt: 169.08 g/mol
InChI Key: HCWDXJCFSOKXDP-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing fluorine and trifluoromethyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile
  • 4-Fluoro-5-methyl-3-(trifluoromethyl)benzo[b]thiophene

Uniqueness

4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is unique due to its specific combination of fluorine and trifluoromethyl groups within the oxazole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups can enhance the compound’s stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C5H3F4NO

Molecular Weight

169.08 g/mol

IUPAC Name

4-fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H3F4NO/c1-2-3(6)4(10-11-2)5(7,8)9/h1H3

InChI Key

HCWDXJCFSOKXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(F)(F)F)F

Origin of Product

United States

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